N-(4-methyl-1,3-thiazol-2-yl)-5-propylthiophene-3-carboxamide N-(4-methyl-1,3-thiazol-2-yl)-5-propylthiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10389968
InChI: InChI=1S/C12H14N2OS2/c1-3-4-10-5-9(7-16-10)11(15)14-12-13-8(2)6-17-12/h5-7H,3-4H2,1-2H3,(H,13,14,15)
SMILES: CCCC1=CC(=CS1)C(=O)NC2=NC(=CS2)C
Molecular Formula: C12H14N2OS2
Molecular Weight: 266.4 g/mol

N-(4-methyl-1,3-thiazol-2-yl)-5-propylthiophene-3-carboxamide

CAS No.:

VCID: VC10389968

Molecular Formula: C12H14N2OS2

Molecular Weight: 266.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methyl-1,3-thiazol-2-yl)-5-propylthiophene-3-carboxamide -

Description

Synthesis and Chemical Reactions

The synthesis of thiophene and thiazole derivatives often involves condensation reactions or cyclization processes. For example, the formation of thiazoles can be achieved through the reaction of amines with carbonyl compounds in the presence of sulfur-containing reagents.

Synthesis Steps:

  • Starting Materials: Typically involve amines, carbonyl compounds, and sulfur sources.

  • Reaction Conditions: Often require heating in the presence of a catalyst or base.

  • Product Isolation: Purification techniques such as chromatography are used to isolate the desired compound.

Biological Activities

Compounds containing thiophene and thiazole rings have been explored for various biological activities, including antimicrobial, antiviral, and anticancer properties.

Biological ActivityDescription
AntimicrobialInhibition of microbial growth, often through disruption of cell wall synthesis or interference with metabolic pathways.
AntiviralInhibition of viral replication, which can be crucial in treating viral infections.
AnticancerInhibition of cancer cell proliferation, often by targeting specific cellular pathways involved in tumor growth.

Research Findings and Future Directions

While specific research findings on N-(4-methyl-1,3-thiazol-2-yl)-5-propylthiophene-3-carboxamide are not available, studies on similar compounds suggest that modifications to the thiophene and thiazole rings can significantly impact biological activity. Future research should focus on synthesizing and testing derivatives with varying substituents to optimize their therapeutic potential.

Future Research Directions:

  • Synthesis of Derivatives: Explore different substituents on the thiophene and thiazole rings to enhance biological activity.

  • In Vitro and In Vivo Studies: Conduct thorough biological evaluations to assess efficacy and safety.

  • Structure-Activity Relationship (SAR) Studies: Analyze how structural changes affect biological activity to guide further optimization.

Product Name N-(4-methyl-1,3-thiazol-2-yl)-5-propylthiophene-3-carboxamide
Molecular Formula C12H14N2OS2
Molecular Weight 266.4 g/mol
IUPAC Name N-(4-methyl-1,3-thiazol-2-yl)-5-propylthiophene-3-carboxamide
Standard InChI InChI=1S/C12H14N2OS2/c1-3-4-10-5-9(7-16-10)11(15)14-12-13-8(2)6-17-12/h5-7H,3-4H2,1-2H3,(H,13,14,15)
Standard InChIKey OEZASGCTUFKUTK-UHFFFAOYSA-N
SMILES CCCC1=CC(=CS1)C(=O)NC2=NC(=CS2)C
Canonical SMILES CCCC1=CC(=CS1)C(=O)NC2=NC(=CS2)C
PubChem Compound 25237549
Last Modified Apr 15 2024

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